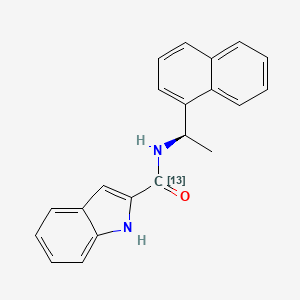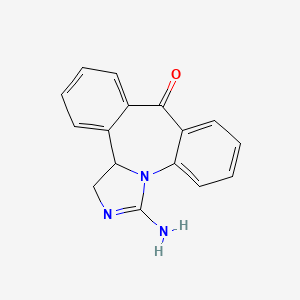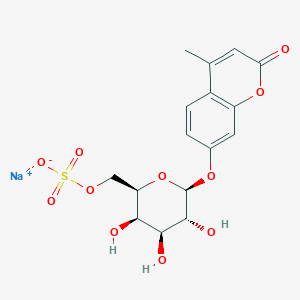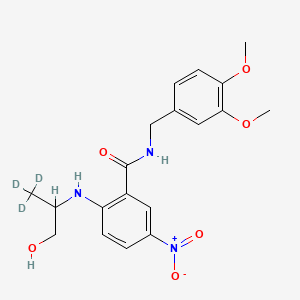
tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate
Descripción general
Descripción
CAY10493 es un intermedio sintético con la fórmula molecular C29H37N3O4. Se utiliza principalmente en la síntesis farmacéutica y es conocido por su alta pureza y estabilidad . El compuesto es un sólido cristalino y no está destinado al uso humano o veterinario .
Métodos De Preparación
La preparación de CAY10493 involucra varias rutas sintéticas y condiciones de reacción. Un método común incluye la reacción del ácido 1-piperazinocarboxílico con 4-[(1,1-dimethylethoxy)carbonil]fenilmetil-1H-indol-4-il, seguido de esterificación con éster 1,1-dimethylethyl . Las condiciones de reacción generalmente implican el uso de solventes como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) y se llevan a cabo a temperaturas controladas para asegurar un alto rendimiento y pureza .
Los métodos de producción industrial para CAY10493 están diseñados para ser escalables y eficientes. Estos métodos a menudo involucran procesos de síntesis automatizados y estrictas medidas de control de calidad para mantener la alta pureza y estabilidad del compuesto .
Análisis De Reacciones Químicas
CAY10493 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: CAY10493 puede experimentar reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales en el compuesto.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como etanol, metanol y acetonitrilo, así como catalizadores como paladio sobre carbono (Pd/C) para reacciones de hidrogenación . Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero generalmente incluyen derivados del compuesto original con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
CAY10493 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio sintético en el desarrollo de nuevos compuestos farmacéuticos.
Biología: El compuesto se utiliza en ensayos bioquímicos para estudiar las interacciones y la inhibición de enzimas.
Medicina: CAY10493 se investiga por sus posibles efectos terapéuticos y como bloque de construcción para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de CAY10493 involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas, afectando así las vías bioquímicas relacionadas con sus efectos terapéuticos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto específicos de su uso .
Comparación Con Compuestos Similares
CAY10493 se puede comparar con otros compuestos similares, como:
Otros Intermedios Sintéticos: CAY10493 es único en su estructura específica y alta pureza, lo que lo convierte en un intermedio valioso en la investigación farmacéutica.
Compuestos similares incluyen otros derivados de piperazina y compuestos basados en indol, que comparten similitudes estructurales pero difieren en sus grupos funcionales y aplicaciones específicas .
Propiedades
IUPAC Name |
tert-butyl 4-[1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methyl]indol-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOHGLJSXFHTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652986 | |
| Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-11-5 | |
| Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)



![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)
